molecular formula C22H17FN4O3S B14935556 methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B14935556
M. Wt: 436.5 g/mol
InChI Key: MJCHXHLBOWYELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 3-fluorophenyl group at position 5, a methyl carboxylate ester at position 4, and a pyrazole-derived carboxamide at position 2. This structure combines aromatic, electron-withdrawing (fluorophenyl), and hydrogen-bonding (carboxamide) moieties, which are common in medicinal chemistry for modulating bioactivity and physicochemical properties.

Properties

Molecular Formula

C22H17FN4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 5-(3-fluorophenyl)-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H17FN4O3S/c1-13-17(12-24-27(13)16-9-4-3-5-10-16)20(28)26-22-25-18(21(29)30-2)19(31-22)14-7-6-8-15(23)11-14/h3-12H,1-2H3,(H,25,26,28)

InChI Key

MJCHXHLBOWYELJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC(=CC=C4)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using suitable reagents.

    Attachment of the Pyrazolyl Group: This can be done through a coupling reaction, where the pyrazolyl group is introduced to the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological molecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader family of thiazole-pyrazole hybrids. Key comparisons include:

Table 1: Structural Features of Selected Analogues
Compound Name / ID Core Structure Substituents Crystallographic Data (if available) Notable Properties References
Target Compound Thiazole-pyrazole 3-fluorophenyl (C5), methyl carboxylate (C4), pyrazole-carboxamide (C2) Not reported N/A -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Thiazole-pyrazole-triazole 4-chlorophenyl (C4), 4-fluorophenyl (pyrazole), triazole Triclinic (P¯1), two independent molecules/asymmetric unit Antimicrobial activity
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) Thiazole-pyrazole-triazole 4-bromophenyl (C4), 4-fluorophenyl (pyrazole), triazole Same as Compound 4 Isostructural with Compound 4
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) Pyrazole-thiadiazole Thiadiazole-thioether, phenyl, methyl Not reported High yield (68.92%), m.p. 191.8°C
Key Observations:

Fluorophenyl Positional Isomerism: The target compound’s 3-fluorophenyl group contrasts with 4-fluorophenyl substituents in Compounds 4 and 5 . Positional isomerism can influence molecular planarity and intermolecular interactions.

Heterocyclic Diversity : The pyrazole-triazole-thiazole architecture in Compounds 4–5 introduces additional hydrogen-bonding and π-stacking capabilities compared to the target compound’s simpler pyrazole-thiazole core. Triazole/thiadiazole substituents (e.g., in ) may enhance metabolic stability or target affinity.

Functional Groups : The methyl carboxylate ester in the target compound could improve solubility compared to amide or nitrile derivatives (e.g., Compound 7d ), though esterase susceptibility might limit bioavailability.

Crystallographic and Conformational Analysis

  • Isostructural Trends : Compounds 4 and 5 exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. The target compound’s 3-fluorophenyl group may disrupt this symmetry due to steric or electronic differences.
  • Planarity vs. Perpendicularity : Fluorophenyl orientation (planar or perpendicular) in related compounds correlates with crystal packing efficiency and intermolecular interactions (e.g., C–H···F contacts) .

Functional Implications

  • The target compound’s 3-fluorophenyl group may alter target specificity or potency.
  • Thermal Stability : High melting points in analogs like Compound 7d (191.8°C) indicate robust thermal stability, likely shared by the target compound due to aromatic stacking.

Biological Activity

Methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structural properties, and biological effects observed in various studies.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step reaction involving the thiazole and pyrazole moieties. The synthesis typically involves:

  • Formation of Thiazole Ring : The thiazole ring is synthesized using appropriate precursors that contain sulfur and nitrogen.
  • Incorporation of Pyrazole : The pyrazole moiety is introduced via condensation reactions with suitable hydrazones.
  • Final Modifications : The methyl ester group is added to enhance solubility and bioavailability.

Characterization techniques such as NMR, IR spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including the target compound. The presence of both thiazole and pyrazole rings has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this compound demonstrate IC50 values in the low micromolar range against human cancer cell lines, indicating significant antiproliferative effects .
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92HepG2
Compound B1.98 ± 1.22HT-29

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been shown to disrupt microtubule dynamics, which is critical for cancer cell division .
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model. This compound was identified as a promising candidate due to its potent cytotoxic effects against multiple cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications on the phenyl ring significantly impact biological activity. The presence of electron-donating groups (like methyl) enhances the compound's interaction with biological targets, thereby increasing efficacy .

Q & A

Q. What synthetic strategies are recommended for preparing the pyrazole-thiazole hybrid scaffold in this compound?

The core structure involves cyclocondensation and coupling reactions. For the 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid subunit, a cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) is effective, followed by hydrolysis to yield the carboxylic acid derivative . The thiazole ring can be synthesized via Hantzsch thiazole formation using α-haloketones and thioureas. Subsequent coupling of the pyrazole carbonyl group to the thiazole amino group requires activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic methods :
    • FTIR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1730 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
    • NMR : Use 1^1H NMR to verify substituent integration (e.g., fluorophenyl protons at δ 7.2–7.6 ppm, pyrazole methyl at δ 2.3–2.5 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole-thiazole linkage) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., cyclooxygenase-2 or carbonic anhydrase IX). The fluorophenyl and pyrazole groups may engage in hydrophobic/π-π interactions, while the amide linker participates in hydrogen bonding .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How can researchers address discrepancies in biological activity data for this compound?

Contradictions in IC50_{50} values may arise from assay conditions (e.g., pH, solvent). For example:

  • Solubility limitations : The compound’s low aqueous solubility (common for aryl-thiazole derivatives) can lead to underestimated activity. Use DMSO stock solutions ≤1% v/v to avoid solvent interference .
  • Metabolic instability : Assess microsomal stability (e.g., liver microsome assays) to determine if rapid degradation explains inconsistent results .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug modification : Replace the methyl ester with a more labile group (e.g., pivaloyloxymethyl) to enhance hydrolysis in plasma .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve solubility and prolong circulation time .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

  • Activation efficiency : Replace EDC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for better amide bond formation .
  • Steric hindrance : Use microwave-assisted synthesis (80°C, 30 min) to overcome slow reaction kinetics .

Q. What in vitro assays are recommended for evaluating kinase inhibition?

  • Kinase selectivity panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular assays : Use HEK293 cells transfected with target kinases and measure phosphorylation via Western blot .

Key Research Gaps

  • Metabolite identification : LC-MS/MS studies are needed to map Phase I/II metabolites .
  • Crystallographic data : No X-ray structures of this compound bound to targets are available; molecular dynamics simulations could fill this gap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.